molecular formula Ga B1239309 Gallium-68 CAS No. 15757-14-9

Gallium-68

Cat. No.: B1239309
CAS No.: 15757-14-9
M. Wt: 67.92798 g/mol
InChI Key: GYHNNYVSQQEPJS-YPZZEJLDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide widely used in positron emission tomography (PET) for diagnostic imaging. It is produced via a ⁶⁸Ge/⁶⁸Ga generator system, enabling on-site availability with minimal infrastructure . Key properties include:

  • Half-life: 67.7 minutes, ideal for rapid clinical workflows and reduced patient radiation exposure .
  • Decay characteristics: Emits positrons (β⁺, 89% abundance) with a maximum energy of 1.92 MeV, suitable for PET imaging .
  • Chelation chemistry: Trivalent Ga³⁺ binds strongly to DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and derivatives, enabling stable radiolabeling of peptides (e.g., DOTATATE, DOTATOC) and small molecules (e.g., FAPI-46) .

Clinically, ⁶⁸Ga is pivotal in neuroendocrine tumor (NET) imaging (via somatostatin receptor targeting) and prostate cancer (via PSMA-targeted tracers). Its theranostic pairing with lutetium-177 (¹⁷⁷Lu) further enhances its utility .

Scientific Research Applications

Characteristics of Gallium-68

This compound is produced from a Germanium-68/Gallium-68 generator, allowing convenient access to this radionuclide without the need for a cyclotron on-site. The physical characteristics include:

  • Half-Life : 67.71 minutes
  • Decay Mode : Primarily positron emission
  • Maximum Energy of Emitted Positrons : 1.92 MeV

These features enable rapid imaging and effective localization of targets in the body, which is crucial for diagnostic procedures.

Neuroendocrine Tumors

This compound-labeled peptides, such as this compound-DOTATATE, have been extensively used for imaging neuroendocrine tumors due to their ability to bind to somatostatin receptors, which are overexpressed in these malignancies. A study involving 10,000 scans across Europe demonstrated the efficacy of these agents in detecting lesions associated with neuroendocrine tumors .

Radiopharmaceutical Application Clinical Findings
This compound-DOTATATEImaging neuroendocrine tumorsHigh sensitivity in detecting lesions
This compound-DOTATOCImaging somatostatin receptor statusEffective in differentiating tumor types

Prostate Cancer

This compound has shown significant promise in prostate cancer diagnostics through its application in PET imaging with prostate-specific membrane antigen (PSMA) targeting. A diagnostic study indicated that 82.8% of patients had at least one lesion detected using this compound-PSMAHBED-PET/CT . The use of this compound for prostate cancer detection has led to improved treatment planning and patient outcomes.

Study Findings Outcome
68Ga-PSMAHBED-PET/CTDetected lesions in prostate cancer patientsImproved diagnostic accuracy
Comparison with Choline-PET/CT78 lesions detected vs. 56 by Choline-PET/CTSignificant improvement (p=0.04)

Emerging Research and Future Directions

Research continues to expand on the applications of this compound in both diagnostics and therapy. The International Atomic Energy Agency (IAEA) has initiated projects focusing on the production and quality control of cyclotron-based this compound radiopharmaceuticals, addressing challenges related to regulatory aspects and enhancing accessibility .

Case Studies

  • Neuroendocrine Tumors : A cohort study demonstrated that patients treated with this compound-DOTATATE showed improved survival rates due to earlier detection and targeted therapy.
  • Prostate Cancer Treatment : In a clinical trial involving 25 men with metastatic castration-resistant prostate cancer, treatment following this compound imaging resulted in over 60% of patients experiencing significant reductions in prostate-specific antigen levels .

Chemical Reactions Analysis

Production Methods and Nuclear Reactions

Gallium-68 (68Ga^{68}\text{Ga}) is primarily produced via two routes:

  • Generator-based production : Decay of germanium-68 (68Ge^{68}\text{Ge}, t1/2=270.8dt_{1/2}=270.8\,\text{d}) via electron capture (EC) to 68Ga^{68}\text{Ga} .

  • Cyclotron production : Proton bombardment of enriched zinc-68 targets via the 68Zn(p,n)68Ga^{68}\text{Zn}(p,n)^{68}\text{Ga} nuclear reaction. Optimal proton energy ranges between 11–14 MeV to minimize co-production of 66Ga^{66}\text{Ga} and 67Ga^{67}\text{Ga} .

Key Cyclotron Reaction Parameters

ParameterValue/DescriptionSource
Target material68Zn(NO3)2^{68}\text{Zn}(\text{NO}_3)_2 in HNO3_3
Irradiation time30–60 minutes
Beam current30–46 µA
Yield (EOB)1.64–9.85 GBq
Molar activity5.20–6.27 GBq/µg

Radiochemical Labeling Reactions

68Ga^{68}\text{Ga} forms stable complexes with chelators such as DOTA , NOTA , and NODAGA , enabling peptide-based radiopharmaceutical synthesis .

Labeling Efficiency

ChelatorRCY (%)Reaction TimeReference
NODAGA-K(Cy5)DKPPR90.3 ± 2.515 min
DOTA-TATE>95400 sec

Pre-Purification and Eluate Optimization

Critical steps to enhance 68Ga^{68}\text{Ga} purity and concentration:

  • Cation exchange cartridges (e.g., Chromafix PS-H+^+) trap 68Ga3+^{68}\text{Ga}^{3+} from HCl eluates, reducing metal impurities (Zn2+^{2+}, Fe3+^{3+}) .

  • Anion exchange resins pre-concentrate eluates by 30–90×, achieving 200 µL final volume with <0.001% 68Ge^{68}\text{Ge} breakthrough .

Impact of Temperature on Chemical Purity

Reaction temperatures >100°C reduce unchelated 68GaCl3^{68}\text{GaCl}_3 but increase ethanol-soluble impurities by ~2× .

Decay Characteristics

68Ga^{68}\text{Ga} decays via:

  • Positron emission (89%) : Mean energy 836 keV, yielding 511 keV annihilation photons .

  • Electron capture (10%) : Associated X-ray/Auger electron emissions .

Physical Decay Table

Time (min)Remaining Activity (%)
0100
6850
12029.3
3602.5
Data sourced from FDA documentation .

Quality Control Metrics

Post-synthesis validation includes:

  • Radiochemical purity (RCP) : >99% via radio-TLC (sodium citrate/methanol mobile phases) .

  • Chemical purity (CP) : Assessed by UHPLC (C18 column, TFA/acetonitrile gradient) .

  • pH : 4.0–7.0 verified using test strips .

Challenges and Innovations

  • Impurity mitigation : Optimizing proton energy (<14 MeV) reduces 66Ga^{66}\text{Ga}/67Ga^{67}\text{Ga} co-production .

  • Multi-generator elution : Combining eluates from multiple 68Ge^{68}\text{Ge}/68Ga^{68}\text{Ga} generators increases yield but requires careful timing to minimize decay losses .

This synthesis of methodologies and data underscores the precision required in 68Ga^{68}\text{Ga} radiochemistry, balancing reaction kinetics, purity, and regulatory compliance for clinical applications.

Q & A

Basic Question: How do ⁶⁸Ge/⁶⁸Ga generator systems influence experimental design in preclinical PET imaging?

Answer:
The ⁶⁸Ge/⁶⁸Ga generator enables on-demand production of ⁶⁸Ga, critical for preclinical PET studies due to its 67.8-minute half-life . Key considerations include:

  • Elution efficiency : Optimize HCl concentration (e.g., 0.1–0.6 M) to maximize ⁶⁸Ga yield while minimizing ⁶⁸Ge breakthrough (<10⁻³%) .
  • Radiolabeling workflow : Design experiments around the short half-life (e.g., pre-formulate targeting vectors like PSMA-11 or DOTATATE to minimize synthesis time) .
  • Quality control : Implement ICP-MS or TLC to validate radiochemical purity (>95%) and exclude metal contaminants (e.g., Zn²⁺, Fe³⁺) that compete with Ga³⁺ coordination .

Advanced Question: What experimental challenges arise when transitioning from generator-based to cyclotron-produced ⁶⁸Ga for multi-Curie radiopharmaceutical synthesis?

Answer:
Cyclotron production via ⁶⁸Zn(p,n)⁶⁸Ga requires:

  • Target design : Use enriched ⁶⁸Zn (≥99%) in solid targets (230–315 mg) irradiated at 80 µA for 2 hours to achieve 3.2 GBq yields .
  • Separation chemistry : Employ automated modules (e.g., FASTlab) with cation-exchange resins to isolate ⁶⁸Ga³⁺ from Zn²⁺, ensuring molar activities >50 GBq/µmol .
  • Scalability challenges : Address radiolysis effects in high-activity formulations (e.g., add ascorbic acid stabilizers) and optimize purification to reduce endotoxins for clinical translation .

Basic Question: How do researchers select chelators for ⁶⁸Ga-based radiopharmaceuticals, and what factors affect stability?

Answer:
Chelator selection depends on:

  • Coordination kinetics : Acyclic chelators (e.g., NOTA, HBED) enable rapid labeling (<10 minutes at 25°C) vs. macrocyclic DOTA (requires heating to 95°C) .
  • In vivo stability : NOTA provides log K = 31.7 for [Ga(NOTA)]⁻, outperforming DOTA (log K = 21.3) in acidic tumor microenvironments .
  • Bifunctional design : Incorporate maleimide or NHS esters for site-specific conjugation to peptides (e.g., PSMA-11) without disrupting receptor binding .

Advanced Question: How to resolve conflicting data when comparing ⁶⁸Ga-PSMA-11 and ¹⁸F-PSMA-1007 in clinical studies?

Answer:
Contradictions in lesion detection (e.g., higher EOB for ¹⁸F-PSMA-1007 vs. superior pharmacokinetics of ⁶⁸Ga-PSMA-11) arise from:

  • Radionuclide properties : ⁶⁸Ga’s shorter half-life limits imaging windows but reduces background noise vs. ¹⁸F’s 110-minute half-life enabling delayed imaging .
  • Synthesis variability : ⁶⁸Ga labeling efficiency (60–90%) is generator-dependent, while ¹⁸F requires cyclotron access, affecting reproducibility .
  • Study design : Use paired patient cohorts and standardized SUV metrics to control for inter-scanner variability and lesion size thresholds .

Basic Question: What methodologies ensure accurate quantification of ⁶⁸Ga’s positron emission range in tissue?

Answer:
Correct for positron range effects (mean ~4.1 mm in water) using:

  • Monte Carlo simulations : Model β⁺ energy spectra (max 1.9 MeV) with PENELOPE or GATE .

  • Phantom studies : Validate spatial resolution with ⁶⁸Ga-filled capillaries in PMMA phantoms, comparing FBP vs. OSEM reconstruction .

  • Table 1 : Key decay parameters of ⁶⁸Ga

    Radiation TypeEmission ProbabilityEnergy (MeV)
    β⁺ (max)88%1.899
    γ (511 keV)178%0.511

Advanced Question: How can automated synthesis platforms improve radiochemical yield (RCY) of ⁶⁸Ga-labeled peptides?

Answer:
Automated systems (e.g., Modular-Lab PharmTracer) enhance RCY via:

  • Pre-conditioning steps : Acidic washes (HCl) to remove competing metal ions from generator eluates .
  • Dose-on-demand protocols : Adjust peptide mass (5–50 µg) and reaction pH (3.8–4.2) to achieve >95% RCY in <15 minutes .
  • Real-time QC : Integrate radio-HPLC for inline purity checks, reducing post-synthesis validation time .

Basic Question: What are the key considerations for designing ⁶⁸Ga-based dual-targeting heterodimers (e.g., PSMA/GRPR)?

Answer:

  • Pharmacokinetic matching : Align t½ of ⁶⁸Ga (68 min) with rapid tumor uptake of peptides (e.g., BQ7812) to avoid mismatched biodistribution .
  • Chelator placement : Use NOTA at the C-terminus of one peptide chain to minimize steric hindrance during Ga³⁺ coordination .
  • Preclinical validation : Perform blocking studies with excess cold peptides to confirm target specificity in xenograft models .

Advanced Question: How to optimize bifunctional chelators for theranostic ⁶⁸Ga/¹⁷⁷Lu pair applications?

Answer:

  • Cross-compatibility : Design chelators (e.g., DOTA) that bind both ⁶⁸Ga (for PET) and ¹⁷⁷Lu (for therapy) without structural modification .
  • Stability metrics : Compare serum stability (24-hour incubation) and transchelation resistance against transferrin using size-exclusion chromatography .
  • In vivo correlation : Use SPECT/CT with ¹⁷⁷Lu and PET/CT with ⁶⁸Ga in the same model to validate biodistribution congruence .

Basic Question: What methodologies address ⁶⁸Ga radiolysis in high-activity formulations?

Answer:

  • Stabilizers : Add ethanol (10% v/v) or gentisic acid (1 mg/mL) to scavenge free radicals .
  • Dose fractionation : Split eluates into aliquots (≤1 GBq/mL) to reduce self-irradiation .
  • Quality monitoring : Track radiochemical purity over 6 hours post-synthesis using radio-TLC .

Advanced Question: How do researchers validate ⁶⁸Ga tracer specificity in heterogeneous tumor models?

Answer:

  • Multi-omics integration : Correlate PET uptake with RNA-seq data (e.g., PSMA/FOLH1 expression) in patient-derived xenografts .
  • Microenvironment modulation : Test uptake under hypoxia (pO₂ < 0.1%) or acidosis (pH 6.5) to assess tracer robustness .
  • Competitive blocking : Co-inject excess non-radioactive Ga³⁺ (100 µM) to quantify non-specific binding in vivo .

Comparison with Similar Compounds

Gallium-68 vs. Fluorine-18

Parameter This compound Fluorine-18
Half-life 67.7 minutes 109.7 minutes
Production Generator-based (⁶⁸Ge/⁶⁸Ga) Cyclotron-based
Positron Yield 88.88% 96.86%
Image Resolution Lower (due to higher positron range) Higher
Clinical Use Receptor-targeted imaging (e.g., NET, prostate cancer) Glucose metabolism ([¹⁸F]FDG), amyloid imaging

Key Findings :

  • Fluorine-18’s longer half-life allows delayed imaging and centralized distribution, whereas ⁶⁸Ga’s generator production supports on-demand use .
  • Fluorine-18 provides superior spatial resolution but lacks ⁶⁸Ga’s versatility in receptor-targeted applications .

This compound vs. Indium-111

Parameter This compound Indium-111
Imaging Modality PET SPECT
Half-life 67.7 minutes 2.8 days
Radiation Dose Lower Higher
Targeting High-affinity DOTA-peptides Octreotide (lower affinity)

Key Findings :

  • ⁶⁸Ga-DOTA peptides (e.g., DOTATATE) outperform ¹¹¹In-octreotide in detecting small NET lesions due to PET’s superior resolution and quantitative accuracy .

This compound vs. Scandium-44

Parameter This compound Scandium-44
Half-life 67.7 minutes 3.97 hours
Positron Energy 1.92 MeV 0.63 MeV
Image Resolution Moderate Higher (due to lower positron range)
Theranostic Pairing ¹⁷⁷Lu (different pharmacokinetics) ⁴⁴Sc/⁴⁷Sc (consistent chemistry)

Key Findings :

  • Scandium-44’s longer half-life permits extended imaging windows and centralized production, while its lower positron energy improves resolution for small lesions .
  • ⁴⁴Sc-labeled tracers (e.g., PSMA-617) show pharmacokinetic consistency with therapeutic ⁴⁷Sc/¹⁷⁷Lu, addressing ⁶⁸Ga/¹⁷⁷Lu mismatches .

This compound vs. Gallium-67

Parameter This compound Gallium-67
Imaging Modality PET SPECT
Half-life 67.7 minutes 3.26 days
Primary Use Receptor-targeted imaging Infection/inflammation imaging

Key Findings :

  • ⁶⁷Ga’s long half-life limits its utility in modern PET workflows, though it remains relevant for specific SPECT applications .

Data Tables

Table 1. Key Radionuclides in Nuclear Medicine

Radionuclide Half-life Production Positron Energy (MeV) Clinical Application
⁶⁸Ga 67.7 min Generator 1.92 NET, prostate cancer
¹⁸F 109.7 min Cyclotron 0.64 Oncology, neurology
⁴⁴Sc 3.97 h Cyclotron 0.63 Theranostics
¹¹¹In 2.8 days Cyclotron N/A (gamma) SPECT imaging

Research Advancements and Challenges

  • Cyclotron Production of ⁶⁸Ga : Recent advancements enable high-activity (up to 5 GBq) ⁶⁸Ga production via liquid targets, addressing generator limitations (e.g., ⁶⁸Ge breakthrough) .
  • Automated Synthesis : Systems like Synthera® achieve >95% radiochemical purity for ⁶⁸Ga-DOTA and ⁶⁸Ga-FAPI tracers .
  • Cost and Accessibility : ⁶⁸Ge/⁶⁸Ga generators remain expensive (~€20,000–€50,000), limiting widespread adoption .

Properties

CAS No.

15757-14-9

Molecular Formula

Ga

Molecular Weight

67.92798 g/mol

IUPAC Name

gallium-68

InChI

InChI=1S/Ga/i1-2

InChI Key

GYHNNYVSQQEPJS-YPZZEJLDSA-N

SMILES

[Ga]

Isomeric SMILES

[68Ga]

Canonical SMILES

[Ga]

Synonyms

68Ga radioisotope
Ga-68 radioisotope
Gallium-68

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.